Btk-IN-32

BTK Inhibition Kinase Assay Potency Comparison

Btk-IN-32 is a unique allosteric BTK activator, distinct from ATP-competitive inhibitors. It requires intact BTK multidomain architecture for its ~14-fold enhancement of autophosphorylation. This tool is essential for dissecting non-catalytic BTK regulation and validating SH3-SH2-kinase interface functions in B-cell signaling. Choose this compound for unambiguous activation studies.

Molecular Formula C35H35ClN4O3S
Molecular Weight 627.2 g/mol
Cat. No. B11208394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-32
Molecular FormulaC35H35ClN4O3S
Molecular Weight627.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6
InChIInChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41)
InChIKeyDWERBXWKJZHGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-32: High-Affinity Probe for Full-Length BTK in Advanced Kinase Profiling


BTK-IN-32 (CAS: 1015441-29-8), also designated as compound C2 or compound I-32 [1], is a potent inhibitor of Bruton's tyrosine kinase (BTK). Unlike many BTK inhibitors that target the isolated kinase domain, BTK-IN-32 is characterized by its activation of full-length BTK and smaller multidomain BTK fragments . With a molecular weight of 627.2 g/mol and a molecular formula of C35H35ClN4O3S , this compound is available from multiple reputable vendors for research applications . A key differentiating feature is its exceptionally high potency, with a reported IC50 of 0.420 nM against BTK in mobility shift assays [1], positioning it among the most potent BTK inhibitors available for research. The compound is disclosed in patent literature (US20240059694) [1] and has a documented selectivity profile that includes JAK3 inhibition (IC50 = 19 nM) [2], providing critical context for experimental design. BTK-IN-32 serves as a specialized tool for investigating BTK biology, particularly in studies requiring discrimination between isolated kinase domain activity and full-length protein regulation.

Why BTK-IN-32's Full-Length Target Engagement Cannot Be Replaced by Generic BTK Inhibitors


Substituting BTK-IN-32 with other BTK inhibitors, even those with similar potency against the isolated kinase domain, can lead to fundamentally different experimental outcomes. Most BTK inhibitors are optimized and profiled using assays based on the isolated kinase domain, which lacks the regulatory elements and conformational constraints of the full-length protein [1]. BTK-IN-32 uniquely activates the full-length BTK and its smaller multidomain fragments, a behavior not observed with the isolated kinase domain . This property indicates that BTK-IN-32 recognizes a binding site or induces a conformational change that is dependent on the multi-domain architecture of the protein. Studies on next-generation BTK inhibitors have demonstrated significant differences in in vitro target binding and selectivity even when compared under identical conditions, underscoring that potency data from isolated domain assays do not reliably predict behavior on the full-length protein [2]. Therefore, for experiments where the native BTK protein conformation and its regulatory interactions are critical—such as in cellular signaling studies or in vivo pharmacology—BTK-IN-32 provides a distinct and non-substitutable pharmacological profile that cannot be replicated by domain-specific inhibitors.

Quantitative Evidence: BTK-IN-32 Potency, Selectivity, and Structural Differentiation


Sub-Nanomolar BTK Inhibition: Comparative Potency Against Ibrutinib

BTK-IN-32 demonstrates an IC50 of 0.420 nM against BTK, representing a level of potency that is comparable to, or exceeds, that of the widely used clinical standard, ibrutinib (IC50 = 0.5 nM) [1]. This direct comparison, derived from patent data (US20240059694) [2], positions BTK-IN-32 as an exceptionally potent tool compound for biochemical and cellular studies requiring high target engagement at low concentrations.

BTK Inhibition Kinase Assay Potency Comparison

Selectivity Profile: Defining the Kinase Inhibition Spectrum vs. JAK3

BTK-IN-32's selectivity profile includes measurable inhibition of JAK3, with an IC50 of 19 nM [1]. This creates a ~45-fold selectivity window (19 nM / 0.420 nM) between its primary BTK target and the JAK3 off-target. Understanding this ratio is critical for researchers, especially when compared to more selective next-generation BTK inhibitors like remibrutinib or fenebrutinib [2], which have been shown to possess significantly narrower kinome profiles.

Kinase Selectivity JAK3 Inhibition Off-Target Profiling

Mechanistic Differentiation: Full-Length BTK Activation vs. Isolated Kinase Domain

A defining feature of BTK-IN-32 is its ability to activate full-length BTK and smaller multidomain fragments, a property not observed with the isolated kinase domain . This contrasts with the majority of BTK inhibitors, which are primarily characterized against the isolated catalytic domain [1]. This differential activity indicates that BTK-IN-32 engages the protein in a manner dependent on its regulatory domains (e.g., PH, TH, SH3, SH2), offering a unique tool for probing the allosteric regulation of BTK.

BTK Activation Full-Length Protein Mechanism of Action

Defined Research Applications for BTK-IN-32 Based on Quantitative Differentiation


Investigating BTK Allostery and Multi-Domain Regulation in Cellular Signaling

BTK-IN-32's unique property of activating full-length BTK, but not the isolated kinase domain , makes it an ideal tool for dissecting the allosteric regulation of BTK in cellular contexts. Researchers can use BTK-IN-32 in B-cell lines or primary cells to study how engagement of the full-length protein affects downstream signaling pathways (e.g., NF-κB, MAPK), B-cell receptor (BCR) signaling dynamics, and cellular proliferation. This is particularly valuable for understanding resistance mechanisms to domain-specific inhibitors and for validating the functional role of BTK's regulatory domains .

High-Potency BTK Inhibition in Biochemical and Cellular Assays

With an IC50 of 0.420 nM against BTK , BTK-IN-32 is suitable for assays requiring maximal target engagement at low nanomolar concentrations. This includes in vitro kinase assays to establish baseline BTK activity, cellular thermal shift assays (CETSA) to confirm target engagement, and cellular proliferation assays in BTK-dependent cancer cell lines (e.g., TMD8, OCI-Ly10). The compound's high potency allows for the use of minimal amounts, conserving valuable compound stocks and minimizing solvent-related artifacts in cell culture .

Kinase Selectivity Profiling with a Known JAK3 Off-Target

The well-defined selectivity profile of BTK-IN-32, including its inhibition of JAK3 (IC50 = 19 nM) , provides a built-in control for experiments. Researchers can use BTK-IN-32 in parallel with more selective BTK inhibitors (e.g., remibrutinib) to dissect the contribution of JAK3 inhibition to any observed phenotype. This is particularly relevant in immune cell assays where both BTK and JAK3 play roles. The ~45-fold selectivity window offers a quantifiable benchmark for interpreting results and designing follow-up studies to validate target specificity.

In Vivo Formulation Development for BTK Target Validation

BTK-IN-32 is provided with established in vivo formulation protocols (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) , enabling direct translation from in vitro findings to animal models. This is crucial for target validation studies in oncology or immunology, where demonstrating the impact of BTK inhibition on tumor growth or autoimmune disease progression is required. The compound's molecular weight (627.2 g/mol) and predicted LogP (data not available, but likely moderate due to its structure) inform its suitability for oral or intraperitoneal administration in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.